molecular formula C15H16 B075321 1,1-Diphenylpropane CAS No. 1530-03-6

1,1-Diphenylpropane

Cat. No. B075321
CAS RN: 1530-03-6
M. Wt: 196.29 g/mol
InChI Key: BUZMJVBOGDBMGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,1-Diphenylpropane and its derivatives can be synthesized through various methods. For example, studies have demonstrated the synthesis of 1,3-diphenylpropane-1,3-dione using ethyl benzoate and acetophenone as raw materials, showcasing the compound's molecular structure and thermal properties through spectroscopic methods and thermoanalytical techniques (Liu Wan-yun, 2008).

Molecular Structure Analysis

The molecular structure of 1,1-Diphenylpropane derivatives has been analyzed using various spectroscopic methods. For instance, the electron diffraction study of 1,3-Diphenylpropane-1,2,3-trione revealed nearly coplanar phenyl rings with adjacent carbonyl groups, providing insight into its molecular geometry (G. Schultz et al., 1991).

Chemical Reactions and Properties

Research has explored the chemical reactions and properties of 1,1-Diphenylpropane derivatives, including their stability, reactivity, and interaction with other compounds. For example, studies on hydrogen rearrangement in molecular ions of alkyl benzenes like 1,3-diphenylpropane have deepened our understanding of the mechanisms and time dependence of hydrogen migrations in these molecules (D. Kuck & H. Grützmacher, 1978).

Physical Properties Analysis

The physical properties of 1,1-Diphenylpropane derivatives, such as thermal stability and melting points, have been studied to understand their behavior under different conditions. The thermoanalysis of 1,3-diphenylpropane-1,3-dione, for example, has provided valuable data on its thermal stability and decomposition processes (Liu Wan-yun, 2008).

Chemical Properties Analysis

The chemical properties of 1,1-Diphenylpropane derivatives, including their reactivity and interactions with various reagents, have been extensively researched. Studies on the thermolysis of model compounds for coal, such as 1,3-diphenylpropane, have shed light on the radical chain decomposition mechanisms of these compounds, offering insights into their chemical behavior (M. Poutsma & C. Dyer, 1982).

Scientific Research Applications

  • Microfluidity Measurement in Micelles : Diphenylpropane has been utilized in microfluidity measurements within micellar solutions, demonstrating lower microfluidity compared to other compounds like dipyrenylpropane (Zachariasse, 1978).

  • Photoamination Processes : 1,1-Diphenylpropane has been involved in photoamination reactions, leading to the formation of various products, such as N-substituted 2-amino-1,1-diphenylpropane and 1,1-diphenylpropane itself (Yamashita et al., 1991).

  • Friedel-Crafts Reactions : In studies involving Friedel-Crafts reactions, the addition of copper chlorides to benzene and 1-phenyl-1-propanol led to the regioselective formation of 1,1-diphenylpropane (Ichikawa et al., 1982).

  • Excimer Formation in Alkanes : Research into fluorescence characteristics of various alkanes, including 1,1-diphenylpropane, revealed unique fluorescence properties and excimer formation, significant in understanding molecular configurations (Hirayama, 1965).

  • Natural Product Isolation : Diphenylpropan-1,2-diol derivatives, structurally related to 1,1-diphenylpropane, were isolated from Erythrina variegata, exhibiting unique chemical structures (Tanaka et al., 2002).

  • Medical Applications : Diphenylpropane derivatives have been studied as agonists of PPAR nuclear receptors, indicating potential applications in treating metabolic, inflammatory, and neurodegenerative diseases (Rosse, 2013).

  • Crystal Structure Analysis : Studies have focused on the crystal structures of compounds like 1,3-diphenylpropane-1,2,3-trione, providing insights into their molecular configurations (Beddoes et al., 1982).

  • Intramolecular Interactions in Crystalline Solids : Research on 1,1-diphenylpropanol has demonstrated the presence of intramolecular OH⋯π(phenyl) interactions, influenced by crystalline forces (Soultanly & Shnulin, 2001).

  • Thermochemical Properties : Studies have examined the standard molar enthalpies of vaporization and formation of 1,1-diphenylpropane, contributing to a deeper understanding of its thermochemical properties (Verevkin, 1999).

  • Molecular Structure via Electron Diffraction : An electron diffraction study of 1,3-diphenylpropane-1,2,3-trione provided details on the molecular structure of diphenyl triketone (Schultz et al., 1991).

Safety And Hazards

When handling 1,1-Diphenylpropane, it is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing. It is also advised to avoid ingestion and inhalation .

properties

IUPAC Name

1-phenylpropylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZMJVBOGDBMGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10865187
Record name 1,1-Diphenylpropane
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Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diphenylpropane

CAS RN

1530-03-6, 25167-94-6
Record name 1,1-Diphenylpropane
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Record name 1,1-Diphenylpropane
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Record name Diphenylpropane
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Record name 1,1-Diphenylpropane
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Record name 1,1-diphenylpropane
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Record name Diphenylpropane
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of (2S)-1-((3,5-bis(trifluoromethyl)phenyl)methyloxy)-2-(N-(carbomethoxy)methylamino-3,3-diphenylpropane (7.6 g, prepared as an intermediate in Example 57) in dimethylformamide (80 ml) was added potassium carbonate (10 g) and methyl iodide (4.5 ml) and the solution stirred in an enclosed atmosphere for 16 hours. Ethyl acetate (200 ml) and water were added and the organic phase washed with water, brine and dried (MgSO4). Purification by silica gel chromatography gave (2S)-1-((3,5-bis(trifluoromethyl)phenyl)methyloxy)-2-((N-(carbomethoxy)methyl)-N-methyl)amino)-3,3-diphenylpropane.
Name
N-(carbomethoxy)methylamino-3,3-diphenylpropane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
222
Citations
BM Benjamin, P Wilder Jr… - Journal of the American …, 1961 - ACS Publications
The radiochemical and stereochemicalconsequences of the deamination, accompanied by phenyl migration, of d-and l-eryZAro-l-amino-l, 2-diphenyl-(lJ)/ie «>, Z-C1, 1)-propanol-2 (IV) …
Number of citations: 26 pubs.acs.org
JO Jílek, M Protiva - Journal of the Chemical Society (Resumed), 1950 - pubs.rsc.org
BB-oiflhenyZpr~ ionitriZe.-This was prepared from a-cyano-Pp-diphenylpropionic acid by the method of Kohler and Reimer (Amer. Chem. J., 1905, 33, 338) and purified by distillation in …
Number of citations: 0 pubs.rsc.org
SP Verevkin - Journal of Chemical & Engineering Data, 1999 - ACS Publications
The standard (p = 0.1 MPa) molar enthalpies of vaporization at the temperature T = 298.15 K for diphenylmethane, (4-methylphenyl)phenylmethane, 1,1-diphenylethane, 1,1-bis(4-…
Number of citations: 31 pubs.acs.org
AJ Bloodworth, GM Lampman - The Journal of Organic Chemistry, 1988 - ACS Publications
The regiochemistry and stereochemistry of the peroxymercuriation of trans-and c¿ sl, 2-diphenylcyclopropane (la, b) have been determined. The trans isomer reacted exclusively by 1, 3-…
Number of citations: 23 pubs.acs.org
WA Bonner, FD Mango - The Journal of Organic Chemistry, 1964 - ACS Publications
The question of phenyl 1, 2-migration offree radicalsduring Kolbe electrolyses has beenexamined by electro-lyzing 3, 3-diphenylpropanoic acid (1) in acetic acid containing acetate ion …
Number of citations: 38 pubs.acs.org
GH Petit, ATH Lenstra, HJ Geise… - Israel Journal of …, 1980 - Wiley Online Library
Reaction of 1,1‐diphenyl‐propane‐1,3‐diol with thionyl‐chloride gave a product, which was identified by X‐ray analysis as 3,3‐diphenyl‐1,2‐oxathiolane‐2,2‐dioxide. The compound …
Number of citations: 2 onlinelibrary.wiley.com
TV Mezhenkova, VM Karpov, YV Zonov - Journal of Fluorine Chemistry, 2018 - Elsevier
Perfluoro-1,1-diphenylethane heated with SbF 5 at 130 C with further treatment of the reaction mixture with HF-pyridine and then with water, gave perfluorinated 9‐methylfluorene and 9-…
Number of citations: 23 www.sciencedirect.com
T Yamashita, K Shiomori, M Yasuda… - Bulletin of the Chemical …, 1991 - journal.csj.jp
The photoamination of 1,1-diphenylpropene (1a) with ammonia and some primary alkylamines in the presence of p-dicyanobenzene gave the corresponding N-substituted 2-amino-1,1-…
Number of citations: 44 www.journal.csj.jp
WJ Gensler, SK Dheer - The Journal of Organic Chemistry, 1981 - ACS Publications
The Friedel-Crafts reaction of l-benzenesulfonyl-2-(bromomethyl) ethylenimine-2-14C and benzene yields 3, 3-diphenyl-l-benzenesulfonamidopropane-2-14C. This finding, coupled …
Number of citations: 21 pubs.acs.org
J Uziel, M Stéphan, EB Kaloun, JP Genêt… - Bulletin de la Société …, 1997 - infona.pl
The diastereomerically pure dioxaphospholane-borane complex 4 derived from S-(-)-1,1-diphenylpropane-1,2-diol 3, reacts regiospecifically at low temperature with organolithium …
Number of citations: 25 www.infona.pl

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